REACTION_SMILES
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[BH3:1].[CH3:2][O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][c:9]2[cH:10][cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:16][cH:17]2)[cH:18][cH:19]1.[ClH:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:2][O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][OH:14])[cH:16][cH:17]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cc2ccc(C(=O)O)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(Cc2ccc(CO)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |